molecular formula C19H21FN4O3S B2473658 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-71-4

5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2473658
CAS RN: 851810-71-4
M. Wt: 404.46
InChI Key: XUKLNBPRIOOTLQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a thiazolotriazol group, and a dioxa-azaspirodecane group. These groups could potentially give the compound unique chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group could potentially be synthesized from 1,4-dioxa-8-azaspiro[4.5]decane .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, for example, is a type of spirocyclic compound, which means it contains two rings that share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the thiazolotriazol group might participate in reactions characteristic of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorophenyl group could potentially increase its lipophilicity, which might affect its solubility and distribution in biological systems .

Scientific Research Applications

Antiviral Applications

A study by Apaydın et al. (2020) describes the synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including compounds similar to the one , which exhibited strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. These findings demonstrate the potential of compounds with the spirothiazolidinone scaffold, such as 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, in developing new antiviral molecules (Apaydın et al., 2020).

Anticancer and Antidiabetic Applications

Flefel et al. (2019) report on a series of spirothiazolidine analogs, including structures resembling this compound, demonstrating significant anticancer activity against human breast and liver carcinoma cell lines. Additionally, some compounds showed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, indicating potential antidiabetic applications (Flefel et al., 2019).

Antitubercular Potential

Richter et al. (2022) conducted a structural study on a compound with a similar structure, highlighting its promise as an antitubercular drug candidate. The study details the compound's unique molecular conformations and its potential effectiveness against tuberculosis (Richter et al., 2022).

Fungicidal Activity

Popkov et al. (2016) synthesized compounds related to the target chemical, which showed greater fungicidal activity than the standard triadimenol against several phytopathogenic fungi. This suggests potential use in agricultural fungicides (Popkov et al., 2016).

properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLNBPRIOOTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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